2-((4-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Description
2-((4-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C13H10ClF3N2OS and its molecular weight is 334.74. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectral Analysis and Molecular Docking Study
The compound has been subject to vibrational spectral analysis using FT-IR and FT-Raman spectroscopy. The equilibrium geometry and vibrational wave numbers were computed using density functional methods. This analysis helped in understanding the stability of the molecule, charge delocalization, and its nonlinear optical behavior. Molecular docking results suggest potential inhibitory activity against GPb, indicating its usefulness as a potential anti-diabetic compound (Alzoman et al., 2015).
Synthesis and Biological Activity of Heteroatomic Compounds
Research has been conducted on the synthesis of sulfur- and nitrogen-containing thiourea and acetophenone derivatives based on phenylthiourea. The synthesized compounds displayed significant antioxidant effects and potential biological activities that could be useful in drug creation (Farzaliyev et al., 2020).
Synthesis of Substituted 4-Oxo-3,4-Dihydro-Thieno[3,4-D]pyrimidines
A study on the synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones was conducted. The physicochemical properties and biological potential of these compounds were compared with analogous substances, revealing differences associated with the position of the sulfur atom and potential changes in biological activities (Zadorozhny et al., 2010).
Synthesis of New Sulfanyl Pyrimidin-4(3H)-One and Derivatives
Research focused on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives and ethyl-2-(pyridin-4-yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives. These compounds were synthesized using simple and efficient methods, indicating their potential for a wide spectrum of biological activities, including antimicrobial and antiviral effects (Bassyouni & Fathalla, 2013).
Synthesis of Pyrimidine-Azitidinone Analogues and Their Activities
A series of 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one were synthesized and examined for antimicrobial and antituberculosis activities. This study provides insights into designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2OS/c1-19-11(20)6-10(13(15,16)17)18-12(19)21-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZMZXBQYPELDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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